An In-depth Technical Guide to the Chemical Properties of 4,4'-Methylenebis(N-sec-butylaniline)
An In-depth Technical Guide to the Chemical Properties of 4,4'-Methylenebis(N-sec-butylaniline)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Methylenebis(N-sec-butylaniline), also known by trade names such as Unilink 4200 and MDBA, is a liquid aromatic diamine. Its unique molecular structure, featuring two N-sec-butylaniline groups linked by a methylene bridge, makes it a crucial component in the polymer industry. Primarily, it functions as a chain extender and curing agent in the synthesis of high-performance polyurea and polyurethane elastomers, coatings, adhesives, and foams. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the underlying chemical mechanisms. While its primary applications are in materials science, this guide aims to provide valuable information for professionals across various scientific disciplines.
Chemical and Physical Properties
The physical and chemical properties of 4,4'-Methylenebis(N-sec-butylaniline) are summarized in the tables below. These properties are critical for its handling, storage, and application in various formulations.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | N-(sec-butyl)-4-[[4-(sec-butylamino)phenyl]methyl]aniline | [1] |
| CAS Number | 5285-60-9 | [2][3][4] |
| Molecular Formula | C21H30N2 | [2][3][5] |
| Molecular Weight | 310.48 g/mol | [2][3] |
| Appearance | Colorless to yellow or amber liquid | [6] |
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Boiling Point | 240-250 °C @ 2-3 Torr; 458.2 °C @ 760 mmHg | [3][5] |
| Density | 1.009 g/cm³ | [3][5] |
| Flash Point | 272.3 °C | [3][5] |
| Water Solubility | 1.5 mg/L at 20 °C | [3] |
| Vapor Pressure | 0 Pa at 25 °C | [3] |
| Refractive Index | 1.581 | [5] |
| LogP | 5.84 | [3] |
| pKa | 6.23 (Predicted) | [3] |
Synthesis of 4,4'-Methylenebis(N-sec-butylaniline)
A common method for the synthesis of 4,4'-Methylenebis(N-sec-butylaniline) involves the reductive alkylation of 4,4'-methylenedianiline (MDA) with methyl ethyl ketone.
Experimental Protocol: Reductive Alkylation
Materials:
-
4,4'-Methylenebis(benzeneamine) (MDA)
-
Methyl ethyl ketone (MEK)
-
Platinum on carbon catalyst (Pt(S)/C)
-
Hydrogen gas (H₂)
-
Autoclave reactor
Procedure:
-
Charge a 100 mL autoclave with 2.0 g of 4,4'-methylenebis(benzeneamine) (MDA), 50.0 g of methyl ethyl ketone, and 1.0 g of granular Pt(S)/C catalyst.
-
Degas the autoclave three times with hydrogen gas.
-
Heat the mixture to 121 °C under a hydrogen pressure of 85 psig (6.87×10⁵ Pa) for 2 hours.
-
After the reaction, cool the mixture to 22 °C and degas the autoclave.
-
Allow the granular catalyst to settle, and then decant the product solution to recover the catalyst.
-
The product, N,N′-di(2-butyl)-4,4′-methylenebis(benzeneamine), is obtained with a high yield (e.g., 95%).
This process is illustrated in the following diagram:
Caption: Synthesis of 4,4'-Methylenebis(N-sec-butylaniline) via reductive alkylation.
Application in Polymer Chemistry: Polyurea Formation
4,4'-Methylenebis(N-sec-butylaniline) is extensively used as a chain extender in polyurea systems. The reaction between the amine groups of the diamine and the isocyanate groups of a prepolymer is extremely fast and forms robust urea linkages. This rapid, catalyst-free reaction is a key advantage of polyurea technology. The secondary amine functionality in 4,4'-Methylenebis(N-sec-butylaniline) helps to moderate the reaction rate compared to primary amines, allowing for better processing and application.[7]
General Experimental Workflow for Polyurea Coating Application
The formation of a polyurea coating is a two-component process.
Component A: Isocyanate prepolymer. Component B: A resin blend containing an amine-terminated polymer resin and a chain extender, such as 4,4'-Methylenebis(N-sec-butylaniline).
Procedure:
-
Component Preparation: The isocyanate prepolymer (Component A) and the amine resin blend (Component B) are prepared separately.
-
Mixing: The two components are mixed in a specific stoichiometric ratio using high-pressure, plural-component spray equipment. The components are often heated (e.g., to ~70 °C) to reduce viscosity and ensure thorough mixing.[8]
-
Application: The reactive mixture is sprayed onto a prepared substrate.
-
Curing: The polymerization reaction occurs almost instantaneously upon mixing, forming a solid, durable polyurea coating within seconds to minutes.[8]
The general reaction and workflow are depicted below:
References
- 1. 4,4'-Methylenebis(N-(sec-butyl)aniline) | 5285-60-9 [sigmaaldrich.com]
- 2. 4,4'-methylenebis[N-sec-butylaniline] | 5285-60-9 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines | Semantic Scholar [semanticscholar.org]
- 7. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties and application of polyurea - Polychem System [polychem-systems.com.pl]
